![molecular formula C7H5Cl2NO2 B174058 3,5-Dichloro-4-hydroxybenzamide CAS No. 3337-60-8](/img/structure/B174058.png)
3,5-Dichloro-4-hydroxybenzamide
Overview
Description
3,5-Dichloro-4-hydroxybenzamide: is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of 3,5-dichlorobenzoyl chloride as a starting material, which reacts with ammonia or an amine in the presence of a base such as sodium hydroxide. This method allows for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
Chemistry
In organic chemistry, 3,5-Dichloro-4-hydroxybenzamide is utilized as a precursor for synthesizing other compounds. It undergoes various chemical reactions, including:
- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines.
- Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives.
- Reduction Reactions: The compound can be reduced to yield the corresponding amine.
Biology
The compound is instrumental in biological research due to its enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in metabolic pathways. Notably:
- Enzyme Inhibition: It interferes with dehalogenases essential for organohalide degradation.
- Anticancer Properties: Studies have indicated its potential to reduce cell viability in liver cancer cells (Hep G2) at concentrations as low as 100 mg/L .
- Antimicrobial Activity: The compound exhibits antimicrobial effects against various bacterial strains by disrupting cellular functions.
Case Studies
-
Cytotoxicity Evaluation:
A study evaluated the cytotoxic effects of this compound on Hep G2 cells, revealing significant cytotoxicity with an inhibitory index value of 56% at a concentration of 100 mg/L after 48 hours . -
Biotransformation Studies:
Research indicated that this compound can be metabolized into biologically active forms such as 3,5-dichloro-4-hydroxybenzoate. These metabolites also exhibit varying degrees of biological activity and toxicity .
Industrial Applications
In industry, this compound is used in the production of agrochemicals and dyes due to its stability and reactivity. Its unique properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . This inhibition can lead to downstream effects on cellular pathways and processes, contributing to its biological activity .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzamide: Similar structure with bromine atoms instead of chlorine.
3,5-Diiodo-4-hydroxybenzamide: Similar structure with iodine atoms instead of chlorine.
2,6-Dichlorobenzamide: Similar structure with chlorine atoms at different positions on the benzene ring.
Uniqueness: 3,5-Dichloro-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and stability compared to other similar compounds .
Biological Activity
Overview
3,5-Dichloro-4-hydroxybenzamide, with the molecular formula C7H5Cl2NO2, is an organic compound recognized for its diverse biological activities. Its structure includes two chlorine atoms and a hydroxyl group on a benzene ring, which significantly influences its reactivity and biological interactions. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This mechanism underlies its potential applications in various therapeutic contexts, particularly in cancer and antimicrobial treatments.
Biological Activities
The compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interfere with the activity of certain dehalogenases, which are crucial for the degradation of organohalides .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. For example, it has been observed to reduce cell viability in Hep G2 liver cancer cells at concentrations as low as 100 mg/L .
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. Its structural characteristics enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on different cell lines. It was found to exhibit significant cytotoxicity against Hep G2 cells with an inhibitory index value of 56% at a concentration of 100 mg/L after 48 hours of exposure .
- Biotransformation Studies : Research on the biotransformation of related compounds indicated that this compound can be metabolized into other biologically active forms, such as 3,5-dichloro-4-hydroxybenzoate. These metabolites also exhibit varying degrees of biological activity and toxicity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Differences | Biological Activity |
---|---|---|
3,5-Dibromo-4-hydroxybenzamide | Bromine instead of chlorine | Similar enzyme inhibition; less stable |
3,5-Diiodo-4-hydroxybenzamide | Iodine instead of chlorine | Increased reactivity but lower solubility |
2,6-Dichlorobenzamide | Chlorine at different positions | Different enzyme specificity |
Properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDBELOIUFHQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406792 | |
Record name | 3,5-dichloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-60-8 | |
Record name | 3,5-dichloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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